

Tridesmethylvenlafaxine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Tridesmethylvenlafaxine*

Cat. No.: *B128152*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for **tridesmethylvenlafaxine**, a metabolite of the antidepressant venlafaxine. Due to a lack of direct public data on **tridesmethylvenlafaxine**, this guide leverages information from its parent compounds, venlafaxine and O-desmethylvenlafaxine (desvenlafaxine), to infer its likely physicochemical properties. This document also outlines detailed experimental protocols for determining solubility and stability, in line with industry standards, which are directly applicable to the study of **tridesmethylvenlafaxine**.

Physicochemical Properties and Solubility Data

Tridesmethylvenlafaxine is a metabolite of venlafaxine, formed through successive demethylation steps. While specific experimental data on the solubility of **tridesmethylvenlafaxine** is not readily available in the public domain, an understanding of its chemical structure, alongside data from its precursors, allows for informed predictions. The presence of a primary amine and a phenolic hydroxyl group suggests that its solubility will be pH-dependent.

For comparative purposes, the known solubility data for venlafaxine and desvenlafaxine are presented below. It is anticipated that **tridesmethylvenlafaxine** will exhibit solubility behavior influenced by its more polar nature compared to venlafaxine.

Table 1: Solubility Data of Venlafaxine and its Metabolites

Compound	Solvent	Solubility	Reference
Venlafaxine HCl	Water	572 mg/mL	[1]
(±)-O-Desmethyl venlafaxine	Ethanol	~0.10 mg/mL	[2]
DMSO	~0.25 mg/mL	[2]	
Dimethyl formamide (DMF)	~5 mg/mL	[2]	
1:2 solution of DMF:PBS (pH 7.2)	~0.30 mg/mL	[2]	
Desvenlafaxine (succinate hydrate)	Ethanol	~2 mg/mL	
DMSO	~3 mg/mL	[3]	
Dimethyl formamide (DMF)	~5 mg/mL	[3]	
PBS (pH 7.2)	~1 mg/mL	[3]	

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of **tridesmethylvenlafaxine**, standardized experimental protocols should be employed. The following are detailed methodologies for kinetic and thermodynamic solubility assays.

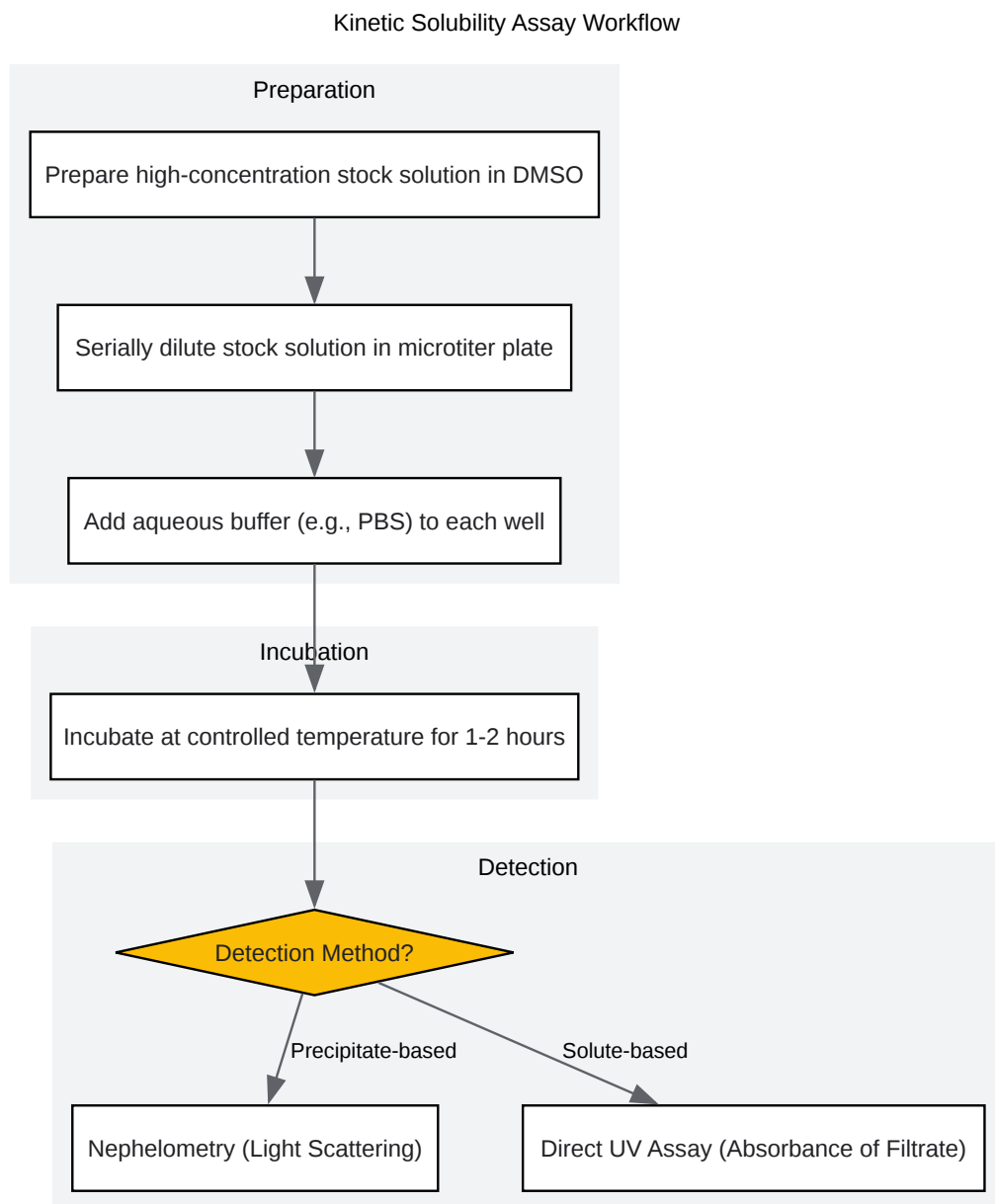
Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of compounds.[4][5]

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **tridesmethylvenlafaxine** in dimethyl sulfoxide (DMSO).

- Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
- Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
- Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
- Detection: Determine the solubility by detecting the point at which precipitation occurs. Common detection methods include:
 - Nephelometry: Measures light scattering from undissolved particles.[5]
 - Direct UV Assay: After filtration to remove precipitate, the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry.[4][5]



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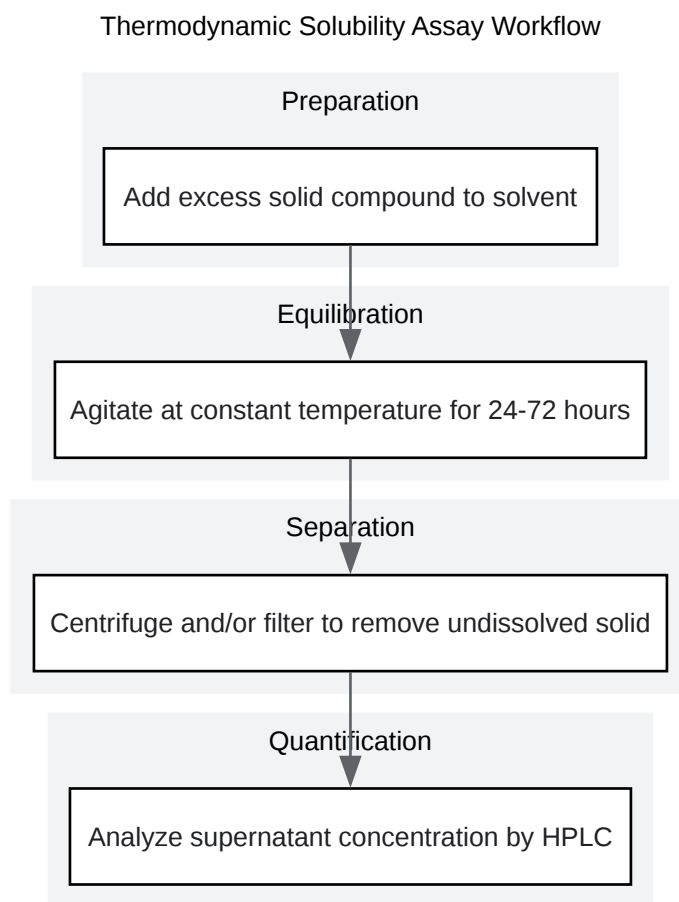
Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility assays measure the equilibrium solubility of a compound, which is considered its "true" solubility.^{[6][7]}

Methodology:

- **Sample Preparation:** Add an excess amount of solid **tridesmethylvenlafaxine** to a vial containing a specific solvent (e.g., water, buffer of a certain pH).
- **Equilibration:** Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the solution by centrifugation and/or filtration.
- **Quantification:** Analyze the concentration of **tridesmethylvenlafaxine** in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).



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Caption: Workflow for Thermodynamic Solubility Determination.

Stability Data and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[8][9] While specific stability data for **tridesmethylvenlafaxine** is not published, studies on venlafaxine and desvenlafaxine provide valuable insights into its likely degradation profile.

Table 2: Summary of Forced Degradation Studies on Venlafaxine and Desvenlafaxine

Condition	Compound	Observations	Reference
Acidic (e.g., 1M HCl, 80°C)	Desvenlafaxine	Significant degradation observed.	[10][11]
Venlafaxine HCl	Degradation observed.	[12]	
Alkaline (e.g., 5M NaOH, 80°C)	Desvenlafaxine	Highly stable, no significant degradation.	[11]
Venlafaxine HCl	Degradation observed.	[12]	
Oxidative (e.g., 3% H ₂ O ₂)	Desvenlafaxine	Sensitive to oxidative stress.	[13]
Venlafaxine HCl	Degradation observed.	[12]	
Photolytic	Desvenlafaxine	Stable under photolytic conditions.	[13]
Venlafaxine HCl	No degradation observed.		
Thermal	Desvenlafaxine	Stable under thermal stress.	[13]

Based on these findings, it is probable that **tridesmethylvenlafaxine** will also be susceptible to degradation under acidic and oxidative conditions. The primary amine in **tridesmethylvenlafaxine** might also be a site for specific degradation reactions not as prevalent in its N-methylated precursors.

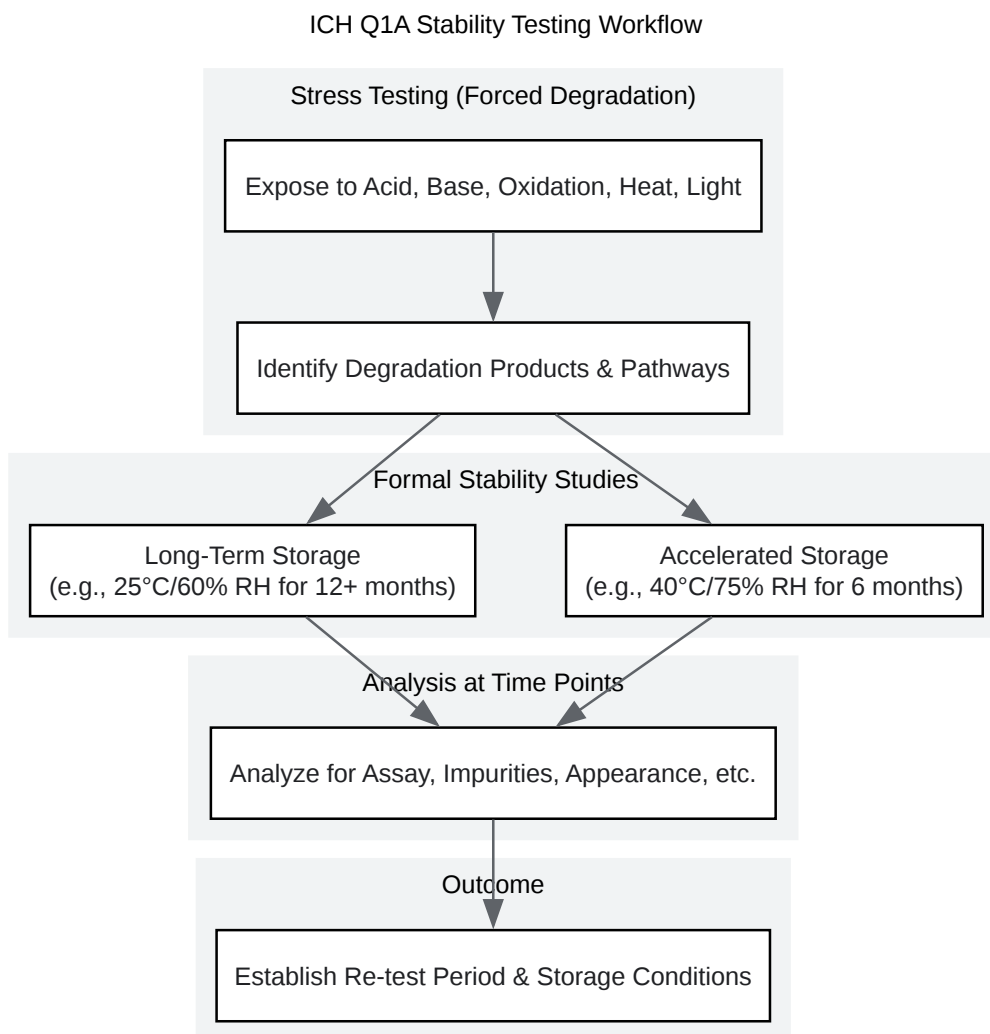
Experimental Protocol for Stability Testing (ICH Q1A)

The stability testing of a new drug substance like **tridesmethylvenlafaxine** should follow the guidelines established by the International Council for Harmonisation (ICH), specifically the

Q1A guideline.[\[14\]](#)[\[15\]](#)

Methodology:

- Stress Testing (Forced Degradation): Subject the drug substance to conditions more severe than accelerated stability testing. This includes exposure to:
 - Acidic and basic solutions
 - Oxidizing agents
 - High temperatures
 - Light (photostability)
- Long-Term and Accelerated Stability Studies:
 - Long-Term: Store the drug substance at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated: Store the drug substance at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Sample Analysis: At specified time points, analyze the samples for:
 - Appearance
 - Assay of the active substance
 - Degradation products
 - Any other relevant physical or chemical properties



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Caption: Workflow for ICH Q1A Stability Testing.

Conclusion

While direct experimental data for **tridesmethylvenlafaxine** is sparse, a robust understanding of its likely solubility and stability profile can be extrapolated from its chemical structure and the known properties of venlafaxine and desvenlafaxine. This technical guide provides the

necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to undertake a thorough physicochemical characterization of **tridesmethylvenlafaxine**. The provided workflows for solubility and stability testing are aligned with industry best practices and regulatory expectations. Further empirical studies are essential to definitively establish the solubility and stability characteristics of this important metabolite.

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